Losartan N2-Glucuronide-d4
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Overview
Description
Losartan N2-Glucuronide-d4 is a deuterated form of Losartan N2-Glucuronide, which is a metabolite of Losartan. Losartan is an angiotensin II receptor antagonist used primarily to treat hypertension. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Losartan due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Losartan N2-Glucuronide-d4 involves the glucuronidation of Losartan. The process typically includes the following steps:
Synthesis of Losartan: Losartan is synthesized through a multi-step process involving the formation of key intermediates such as 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl.
Glucuronidation: The glucuronidation of Losartan is achieved by reacting it with glucuronic acid derivatives under specific conditions to form Losartan N2-Glucuronide.
Deuteration: The deuterated form, this compound, is obtained by incorporating deuterium atoms into the glucuronic acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Losartan N2-Glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group in Losartan can be oxidized to form carboxylic acid derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Halogen atoms in intermediates can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide and copper(I) iodide.
Major Products: The major products formed from these reactions include various derivatives of Losartan, which are used to study its pharmacological properties and metabolic pathways .
Scientific Research Applications
Losartan N2-Glucuronide-d4 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Losartan.
Biology: Helps in understanding the metabolic pathways and biological effects of Losartan.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Losartan.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes
Mechanism of Action
Losartan N2-Glucuronide-d4 exerts its effects by blocking the binding of angiotensin II to the angiotensin II type 1 receptor. This prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The deuterated form is used to study these mechanisms in detail due to its stability and distinguishable properties in mass spectrometry .
Comparison with Similar Compounds
Losartan: The parent compound, used to treat hypertension.
Losartan N2-Glucuronide: The non-deuterated form of the metabolite.
Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.
Uniqueness: Losartan N2-Glucuronide-d4 is unique due to the incorporation of deuterium atoms, which makes it more stable and easily distinguishable in mass spectrometric analysis. This property is particularly useful in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C28H31ClN6O7 |
---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1/i9D,10D,11D,12D |
InChI Key |
NGFMQMUIOUSHGR-CTGGGXCNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl |
Origin of Product |
United States |
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